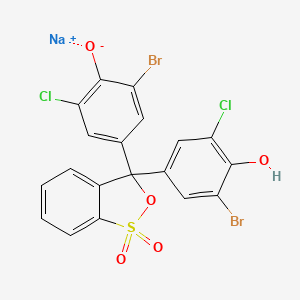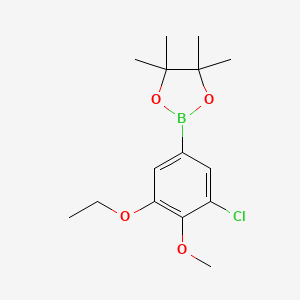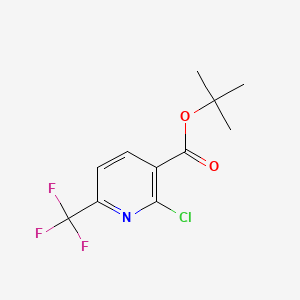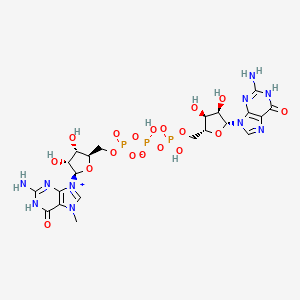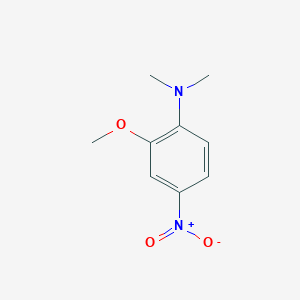
2-Methoxy-N,N-dimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N,N-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is of interest due to its applications in various fields, including organic synthesis, dye production, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline typically involves the nitration of 2-methoxyaniline followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the methoxy group. The resulting 2-methoxy-4-nitroaniline is then subjected to N,N-dimethylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration and dimethylation steps are optimized for efficiency, and the final product is purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes, where the nitro group is reduced to an amino group, which then couples with diazonium salts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Coupling: Sodium nitrite and hydrochloric acid to form diazonium salts, followed by coupling with aromatic amines.
Major Products Formed
Reduction: 2-Methoxy-N,N-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes with vibrant colors.
Applications De Recherche Scientifique
2-Methoxy-N,N-dimethyl-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for biochemical assays.
Medicine: Research into its potential pharmacological properties, including its effects on specific enzymes and receptors.
Industry: Used in the production of dyes, pigments, and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and dimethyl groups influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitroaniline: Lacks the N,N-dimethyl groups, used in dye synthesis and as a photometric reagent.
N,N-Dimethyl-4-nitroaniline: Lacks the methoxy group, used in organic synthesis and as an intermediate for non-linear optical materials.
4-Methoxy-2-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups, used in dye and pigment synthesis.
Uniqueness
2-Methoxy-N,N-dimethyl-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and N,N-dimethyl groups enhances its solubility and interaction with various substrates, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |
Clé InChI |
YDODYNVOKLHYNP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


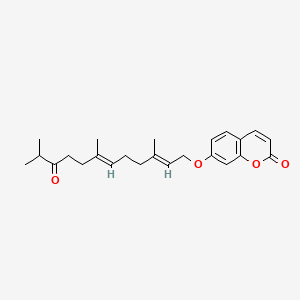
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
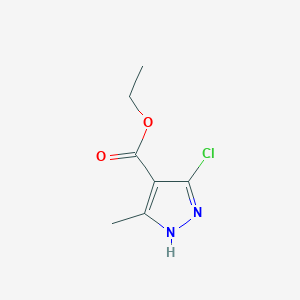
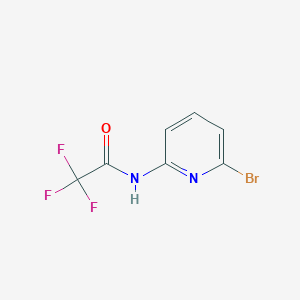
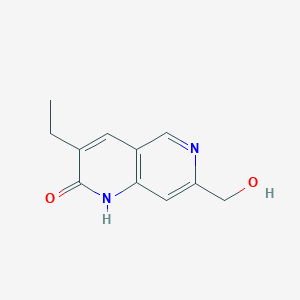
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
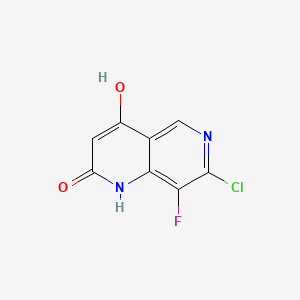
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
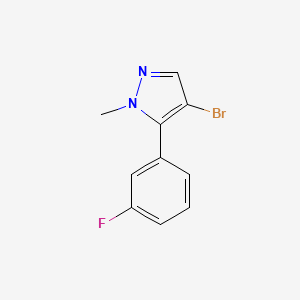
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)
